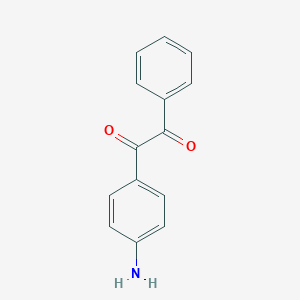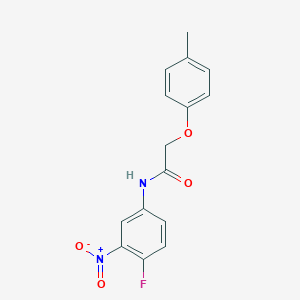
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPA is a white crystalline powder that is soluble in organic solvents and is used in the synthesis of various chemical compounds. In
Mecanismo De Acción
The mechanism of action of FNPA is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
FNPA has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial activity against various bacterial and fungal strains. FNPA has also been shown to have anti-inflammatory activity by reducing the production of inflammatory mediators. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. FNPA has also been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in the synthesis of various chemical compounds. It has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, FNPA also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on FNPA. One area of interest is the development of FNPA-based biosensors for the detection of various biomolecules. FNPA has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of FNPA and its potential applications in these areas. Additionally, the synthesis of new FNPA derivatives with improved properties and biological activities is an area of ongoing research.
Métodos De Síntesis
The synthesis of FNPA involves the reaction of 4-fluoro-3-nitroaniline with 4-methylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain FNPA. This method has been optimized to improve the yield and purity of FNPA.
Aplicaciones Científicas De Investigación
FNPA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. FNPA has been used in the synthesis of various chemical compounds that have potential applications in drug discovery and development. It has also been studied for its potential use as a fluorescent probe and in the development of biosensors.
Propiedades
Número CAS |
6193-60-8 |
|---|---|
Nombre del producto |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Fórmula molecular |
C15H13FN2O4 |
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Clave InChI |
XRWKKWKUZDFZQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)

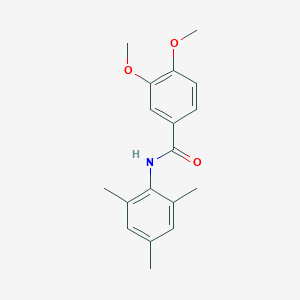
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
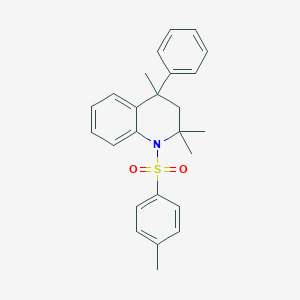


![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
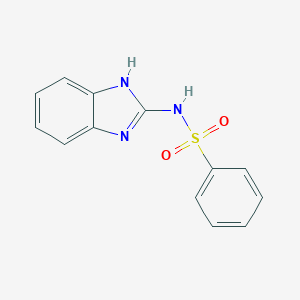
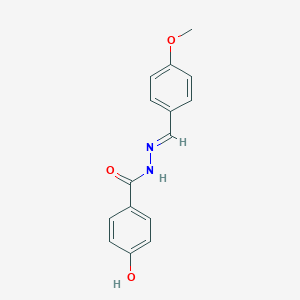
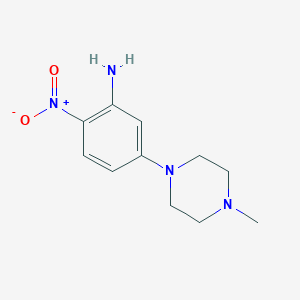

![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
